molecular formula C11H13NO2S B8450986 Isopropyl(4-nitro-2-vinylphenyl)sulfane

Isopropyl(4-nitro-2-vinylphenyl)sulfane

Cat. No.: B8450986
M. Wt: 223.29 g/mol
InChI Key: IHEIRVZLEKMFET-UHFFFAOYSA-N
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Description

Isopropyl(4-nitro-2-vinylphenyl)sulfane is a sulfane sulfur-containing compound characterized by a divalent sulfur atom bonded to an isopropyl group and a substituted aromatic ring. The aromatic moiety features a nitro group at the para-position and a vinyl group at the ortho-position. Sulfane sulfur compounds, including persulfides (RSSH), polysulfides (RSSnR), and thiosulfate, are known for their high reactivity, redox-modulating properties, and roles in biological systems such as antioxidant defense and hydrogen sulfide (H2S) metabolism .

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

2-ethenyl-4-nitro-1-propan-2-ylsulfanylbenzene

InChI

InChI=1S/C11H13NO2S/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h4-8H,1H2,2-3H3

InChI Key

IHEIRVZLEKMFET-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

A comparison of structural analogs highlights key differences in substituents and their implications:

Compound Name Substituents Reactivity/Properties
Isopropyl(4-nitro-2-vinylphenyl)sulfane -NO2 (para), -CH2CH2 (ortho) Enhanced electrophilicity from -NO2; vinyl group may stabilize intermediates via resonance .
Isopropyl(2-nitrophenyl)sulfane -NO2 (ortho) Lower steric hindrance compared to vinyl analog; nitro group may direct nucleophilic attack .
(2,4-Dichlorophenyl)(isopropyl)sulfane -Cl (ortho, para) Electron-withdrawing Cl groups increase sulfur acidity but reduce redox activity .
Thiosulfate (S2O3^2−) Non-organic sulfane sulfur Inefficient sulfane sulfur donor; limited biological antioxidant activity .
Hydrogen polysulfides (H2Sn) Linear sulfur chains High H2S-release capacity; critical in cellular redox signaling .
  • Key Observations :
    • The vinyl group in this compound may facilitate polymerization or conjugation-based stabilization, distinguishing it from simpler nitro- or chloro-substituted analogs .
    • Unlike thiosulfate, organic sulfanes like this compound are more effective in sulfhydration (post-translational modification via persulfide formation) due to labile sulfur .

Research Findings and Challenges

  • Synthesis and Stability :
    Synthesis of vinyl-substituted sulfanes often involves transition-metal catalysis or radical-based methods, as seen in trifluoropropenyl analogs . Stability concerns (e.g., sulfur lability) may necessitate inert storage conditions .
  • Biological Relevance :
    Sulfane sulfur compounds mitigate oxidative stress in cocaine-treated models, but chronic exposure reduces plasma levels . The nitro-vinyl derivative’s efficacy in such contexts remains unexplored.
  • Regulatory and Safety Profile: Chlorinated analogs like (2,4-Dichlorophenyl)(isopropyl)sulfane are discontinued, possibly due to toxicity or instability .

Data Tables

Table 1: Comparative Properties of Sulfane Sulfur Compounds

Property This compound Isopropyl(2-nitrophenyl)sulfane H2S3 (Hydrogen Trisulfide)
Molecular Weight (g/mol) ~265 (estimated) 213.25 98.19
Key Substituents -NO2, -CH2CH2 -NO2 -S-S-S-
H2S Release Capacity Moderate (inferred) Low High
Antioxidant Activity High (predicted) Moderate High
Synthetic Complexity High Moderate Low

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